molecular formula C4Br2Cl2F6 B6595625 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane CAS No. 375-27-9

1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane

Cat. No. B6595625
CAS RN: 375-27-9
M. Wt: 392.74 g/mol
InChI Key: FCMYQABQAFPAEV-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane is a complex organic compound. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two bromine atoms, two chlorine atoms, and six fluorine atoms attached to a butane backbone . The presence of multiple halogen atoms introduces the possibility of stereoisomerism .

Scientific Research Applications

These applications highlight the versatility of 1,2-Dibromo-3,4-dichlorohexafluorobutane across diverse fields. Researchers continue to explore its potential in emerging areas, making it an intriguing compound for scientific investigation . If you need further details or have additional questions, feel free to ask! 😊

Future Directions

The future directions for research on this compound could include detailed studies of its synthesis, reactivity, and potential applications. Given its complex structure and the presence of multiple halogen atoms, it could be of interest in various areas of organic chemistry .

properties

IUPAC Name

1,2-dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2Cl2F6/c5-1(9,3(6,11)12)2(7,10)4(8,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMYQABQAFPAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(F)Br)(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681078
Record name 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane

CAS RN

375-27-9
Record name 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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